Zirconyl chloride hydrate

描述

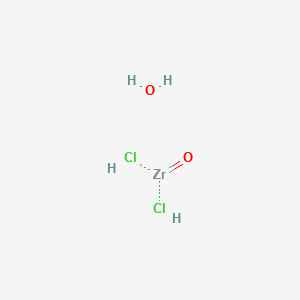

Zirconyl chloride hydrate: is an inorganic compound with the chemical formula ZrOCl₂·xH₂O zirconium oxychloride hydrate . This compound is a white, odorless crystalline solid that is highly soluble in water and slightly soluble in hydrochloric acid. It is commonly used as a precursor to prepare other zirconium compounds and finds applications in various industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: Zirconyl chloride hydrate can be synthesized through several methods. One common laboratory-scale method involves the reaction of zirconium oxide with carbon tetrachloride. This reaction produces zirconium tetrachloride, which is then hydrolyzed to form zirconium dichloride oxide hydrate .

Industrial Production Methods: On an industrial scale, zirconium dichloride oxide hydrate is typically produced through a two-step zircon decomposition method. This process includes alkali fusion, water leaching, acid leaching, evaporation, and crystallization. The alkali fusion method is particularly important for decomposing zircon to obtain zirconium compounds .

化学反应分析

Types of Reactions: Zirconyl chloride hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zirconium dioxide (ZrO₂).

Reduction: It can be reduced to zirconium metal.

Substitution: It can participate in substitution reactions to form different zirconium complexes.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Often carried out using reducing agents such as hydrogen gas.

Substitution: Commonly involves reactions with ligands in solvents like acetonitrile.

Major Products Formed:

Oxidation: Zirconium dioxide (ZrO₂).

Reduction: Zirconium metal.

Substitution: Various zirconium complexes.

科学研究应用

Catalysis and Chemical Synthesis

Zirconyl chloride hydrate acts as a Lewis acid catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it a valuable reagent in synthetic chemistry. It is particularly effective in the synthesis of mixed zirconium phosphonates, which are utilized in catalysis and ion exchange processes .

Biomedical Applications

In the biomedical field, this compound is instrumental in producing zirconia-based nanomaterials. These nanomaterials have diverse applications, including:

- Drug Delivery : Nanoparticles derived from zirconia can encapsulate drugs, enhancing their delivery to target sites.

- Dental Applications : Zirconia is widely used in dental prosthetics due to its strength and biocompatibility.

- Antimicrobial Agents : Zirconium compounds exhibit antimicrobial properties, making them suitable for use in medical devices .

Environmental Science

Research has highlighted the efficacy of zirconium-based materials in wastewater treatment. For instance, amorphous zirconium (hydr)oxide composites have been developed for phosphate removal from water. These composites demonstrate high adsorption capacities and reusability, indicating their potential for practical applications in environmental remediation .

Industrial Uses

This compound is employed in various industrial processes:

- Production of Acid Dyes and Pigments : It serves as a precursor for the synthesis of colorants used in textiles and coatings.

- Rubber Additives and Antiperspirants : The compound contributes to formulations that enhance product properties.

- Ceramics and Glazes : It is used to produce high-performance ceramic materials and glazes due to its thermal stability .

Comparative Analysis of this compound

| Property/Compound | This compound | Zirconium Tetrachloride | Zirconium Oxychloride Octahydrate |

|---|---|---|---|

| Chemical Formula | |||

| Solubility | High | Moderate | High |

| Primary Use | Precursor for zirconium compounds | Catalyst | Precursor for ceramics |

| Unique Feature | Versatile hydration state | Strong Lewis acid | High water content |

Case Study 1: Phosphate Removal Using Zirconium Composites

A study investigated the use of amorphous zirconium (hydr)oxide/MgFe layered double hydroxides for phosphate removal from wastewater. The results indicated an optimal adsorption capacity of 25.15 mg-P/g at pH 4, showcasing the effectiveness of zirconium-based materials in environmental applications .

Case Study 2: Biomedical Applications of Zirconia Nanoparticles

Research on zirconia nanoparticles demonstrated their potential as drug delivery systems and antimicrobial agents. These nanoparticles exhibited significant biocompatibility and mechanical strength, making them suitable for various medical applications .

作用机制

Zirconyl chloride hydrate acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to catalyze various organic reactions by stabilizing reaction intermediates. The high charge-to-size ratio of zirconium ions contributes to its strong Lewis acid behavior and high catalytic activity .

相似化合物的比较

- Zirconium tetrachloride (ZrCl₄)

- Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

- Zirconium nitrate (Zr(NO₃)₄)

Uniqueness: Zirconyl chloride hydrate is unique due to its specific hydration state and its ability to act as a versatile precursor for various zirconium compounds. Its solubility in water and mild acidity make it particularly useful in applications where other zirconium compounds may not be suitable .

生物活性

Zirconyl chloride hydrate, chemically represented as , is an inorganic compound that has garnered attention for its diverse applications in various fields, including biology and medicine. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is a white, odorless crystalline solid that is highly soluble in water. It is primarily utilized as a precursor for synthesizing other zirconium compounds and has applications in catalysis and nanomaterial preparation. Its unique properties stem from its ability to undergo hydrolysis, leading to the formation of zirconium hydroxides and oxides which are crucial in various biological contexts.

Hydrolysis and Biochemical Interaction:

this compound interacts with biological systems primarily through hydrolysis. In aqueous solutions, it tends to form zirconium hydroxide species, which can participate in various biochemical reactions. This hydrolysis is essential for its role in synthesizing zirconia-based nanomaterials, which have shown promise in drug delivery systems and as antimicrobial agents .

Target Sites:

The primary biological targets of this compound include cell membranes and various biomolecules. Its Lewis acid properties allow it to interact with electron-rich sites on biomolecules, potentially altering their structure and function .

1. Nanomaterials in Medicine

This compound serves as a precursor for zirconia nanoparticles, which are being explored for their applications in drug delivery and as antimicrobial agents. These nanoparticles exhibit enhanced biocompatibility and can be engineered to improve drug solubility and release profiles.

2. Toxicological Studies

Research indicates that exposure to zirconium compounds can lead to differential bioaccumulation and toxicity in aquatic organisms. For instance, studies on the plant Lemna minor revealed that exposure to zirconyl chloride led to growth inhibition and oxidative stress responses . Similarly, Scenedesmus obliquus showed increased lipid peroxidation when exposed to zirconium nanoparticles, indicating potential ecological risks associated with these compounds .

Case Studies

Case Study 1: Antimicrobial Properties

A study investigated the use of zirconia nanoparticles derived from this compound as antimicrobial agents. The results demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in medical devices.

Case Study 2: Drug Delivery Systems

Research conducted on the formulation of drug delivery systems using zirconia nanoparticles highlighted their ability to encapsulate hydrophobic drugs effectively. The study reported enhanced therapeutic efficacy and reduced side effects compared to conventional delivery methods .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Lemna minor | Growth inhibition observed with ZrCl exposure | Highlights ecological risks of zirconium compounds |

| Antimicrobial study | Effective against common pathogens | Potential use in medical applications |

| Drug delivery research | Improved drug solubility and release profiles | Enhances therapeutic efficacy |

属性

IUPAC Name |

oxozirconium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPZBJEHPOUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15461-27-5 | |

| Record name | Zirconium dichloride oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Zirconyl Chloride Hydrate in preparing Zirconia-based materials?

A1: this compound serves as a key precursor in synthesizing Zirconia-baryta (BSZ) materials [, ]. The co-precipitation method utilizes this compound alongside Barium Chloride, with Sodium Hydroxide acting as the precipitating agent. This process leads to the formation of BSZ precursors, which are then sintered to obtain the final Zirconia-baryta material.

Q2: How does the synthesis process influence the characteristics of the final BSZ powder?

A2: The research indicates that controlling various parameters during the co-precipitation method significantly impacts the properties of the resulting BSZ powder []. Factors like stirring rate, pH level, reaction temperature, and pre-sintering temperature all play crucial roles in determining the crystallization behavior and particle morphology of the BSZ powder. For instance, a study found that optimal conditions involved a stirring rate of 280 rad/min, a pH of 10, a reaction temperature of 80°C, and a pre-sintering temperature of 800°C [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。